N-(2,4-dibromophenyl)-2-methoxybenzamide
Description
N-(2,4-Dibromophenyl)-2-methoxybenzamide (CAS RN: 540792-53-8) is a brominated benzamide derivative with the molecular formula C₁₄H₁₁Br₂NO₂ and a molecular weight of 385.055 g/mol . The compound features a 2-methoxybenzamide core substituted with bromine atoms at the 2- and 4-positions of the phenyl ring (Figure 1). It is commercially available at 97% purity and is typically stored at ambient temperatures .
Properties
Molecular Formula |
C14H11Br2NO2 |
|---|---|
Molecular Weight |
385.05 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H11Br2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
MXCGGFUISNEJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-2-methoxybenzamide typically involves the reaction of 2,4-dibromoaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include 2,4-dibromoaniline and 2-methoxybenzoic acid.
Scientific Research Applications
N-(2,4-dibromophenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Anti-Inflammatory Activity
N-(2,4-Dibromophenyl) substitution is associated with anti-inflammatory potency. In N-phenylcarbamothioylbenzamide derivatives , the 2,4-dibromophenyl analog (compound 1e ) demonstrated significant inhibition of PGE₂ synthesis and low ulcerogenicity, outperforming nitrophenyl-substituted analogs . However, the carbamothioyl core differs from the methoxybenzamide structure, highlighting the role of both substituents and scaffold in activity.
PCSK9 Inhibition
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide inhibits PCSK9 expression, a target for atherosclerosis therapy . While the methoxybenzamide moiety is shared, the indene-substituted amine group distinctively enables this activity, underscoring the importance of the amine substituent in biological targeting.
Physicochemical and Functional Comparisons
Fluorescence Properties
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits optimal fluorescence at pH 5 and 25°C, with a limit of detection (LOD) of 0.2691 mg/L . The methoxy group likely enhances electron donation, stabilizing excited states. In contrast, bromine’s electron-withdrawing effects in this compound may quench fluorescence, though direct data are unavailable.
Crystal Structure Insights
The title compound’s crystal structure contains two molecules per asymmetric unit , a feature also observed in 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) . Such structural packing may influence solubility and melting behavior.
Biological Activity
N-(2,4-dibromophenyl)-2-methoxybenzamide is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its molecular formula CHBrNO\ and a molecular weight of approximately 385.06 g/mol, belongs to the class of benzamides. Its unique structure includes a dibromophenyl group and a methoxybenzamide moiety, which contribute to its enhanced lipophilicity and biological reactivity.
The presence of bromine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's binding affinity to various biological targets. The methoxy group further modulates its solubility and reactivity in biological systems. These structural features are crucial for its interaction with enzymes and other biomolecules.
Biological Activity
Research has indicated that this compound exhibits significant biological activity , particularly as an enzyme inhibitor. Notably, it has been studied for its potential effects on viral replication processes, anti-inflammatory responses, and anticancer properties.
Enzyme Inhibition
Molecular docking studies have demonstrated that this compound interacts effectively with several biological targets. Its structure allows for optimal binding to the active sites of enzymes, enhancing its inhibitory effects. The bromine substituents play a vital role in these interactions through hydrogen bonding and hydrophobic interactions with amino acid residues at the enzyme's active site.
Antiviral Activity
A study highlighted the antiviral properties of related compounds, indicating that derivatives of this compound could inhibit enterovirus replication in vitro. For instance, compounds structurally similar to this compound showed IC values ranging from 5.7 μM to 18 μM against various strains of enterovirus . The selectivity index (SI) values were comparable to established antiviral drugs, suggesting promising therapeutic potential.
Anti-inflammatory and Anticancer Properties
Preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies due to the compound's ability to modulate various biological pathways. For example, it has been observed to inhibit specific inflammatory mediators in cellular models, indicating a possible mechanism for reducing inflammation.
Case Studies
-
Enterovirus Inhibition : A study evaluated a series of N-phenylbenzamide derivatives against enterovirus strains in Vero cells. The findings revealed that certain derivatives exhibited significant antiviral activity with low cytotoxicity compared to standard antiviral agents .
Compound IC (μM) TC (μM) Selectivity Index 1e 5.7 - 12 620 >51 Pirodavir 31 25 25 - Inflammation Reduction : In another study focusing on inflammatory pathways, this compound demonstrated a reduction in pro-inflammatory cytokines in treated cell lines, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
